1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Overview
Description
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with two methyl groups and a propanol chain attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethylphenyl and 1,3-dioxane.
Grignard Reaction: A Grignard reagent is prepared from 3,4-dimethylphenyl bromide and magnesium in dry ether.
Addition Reaction: The Grignard reagent is then reacted with 1,3-dioxane-2-carboxaldehyde to form the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Grignard Reactions: Utilizing automated reactors to handle large volumes of reagents.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways involving alcohols.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of metabolic or signaling pathways involving alcohols.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)-2-propanol: Lacks the dioxane ring.
1-(3,4-Dimethylphenyl)-3-propanol: Lacks the dioxane ring and has a different substitution pattern.
Uniqueness
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is unique due to the presence of both the dioxane ring and the phenyl ring with methyl substitutions, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-4-5-13(10-12(11)2)14(16)6-7-15-17-8-3-9-18-15/h4-5,10,14-16H,3,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJKLDXSRUXGJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(CCC2OCCCO2)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401243350 | |
Record name | 1,3-Dioxane-2-propanol, α-(3,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443327-48-7 | |
Record name | 1,3-Dioxane-2-propanol, α-(3,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443327-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dioxane-2-propanol, α-(3,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401243350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.